

The Function of KL-11743: An In-depth Technical Guide

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B12431999

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Abstract

KL-11743 is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of class I glucose transporters (GLUTs). By blocking cellular glucose uptake, **KL-11743** induces significant metabolic stress, characterized by the depletion of glycolytic intermediates, a collapse in NADH and NADPH pools, and a compensatory shift towards mitochondrial oxidative phosphorylation. This targeted inhibition of glucose metabolism has shown significant anti-tumor activity, particularly in cancer cells with deficiencies in the tricarboxylic acid (TCA) cycle. Furthermore, **KL-11743** can induce a novel form of cell death known as disulfidptosis, which is triggered by the formation of disulfide bonds in actin cytoskeletal proteins under conditions of glucose starvation. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of **KL-11743**, along with detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Class I Glucose Transporters

KL-11743 functions as a potent, glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1] This inhibition blocks the primary route of glucose entry into cells, thereby depriving them of a crucial substrate for energy production and biosynthesis.

In Vitro Inhibitory Activity

The inhibitory potency of **KL-11743** against the class I GLUTs has been quantified through half-maximal inhibitory concentration (IC50) values.

Target	IC50 (nM)
GLUT1	115
GLUT2	137
GLUT3	90
GLUT4	68

Data compiled from multiple sources.[1][2]

In cellular assays, **KL-11743** has demonstrated potent inhibition of glucose metabolism in various cancer cell lines.

Cell Line	Assay	IC50 (nM)
HT-1080 Fibrosarcoma	Glucose Consumption	228[2][3]
Lactate Secretion		234[2][3]
2-Deoxyglucose (2-DG) Transport		87[2][3]
Glycolytic ATP Production (in oligomycin-treated cells)		127[2][3]

Data represents the concentration of KL-11743 required to inhibit the respective process by 50%.

Cellular Consequences of GLUT Inhibition by **KL-11743**

The blockade of glucose uptake by **KL-11743** triggers a cascade of metabolic and cellular events, ultimately leading to cell death, particularly in vulnerable cancer cell populations.

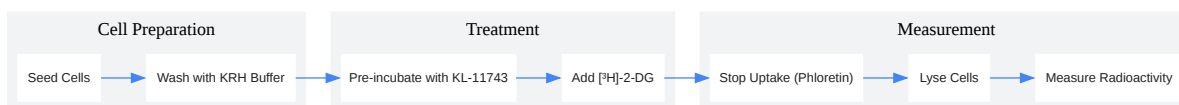
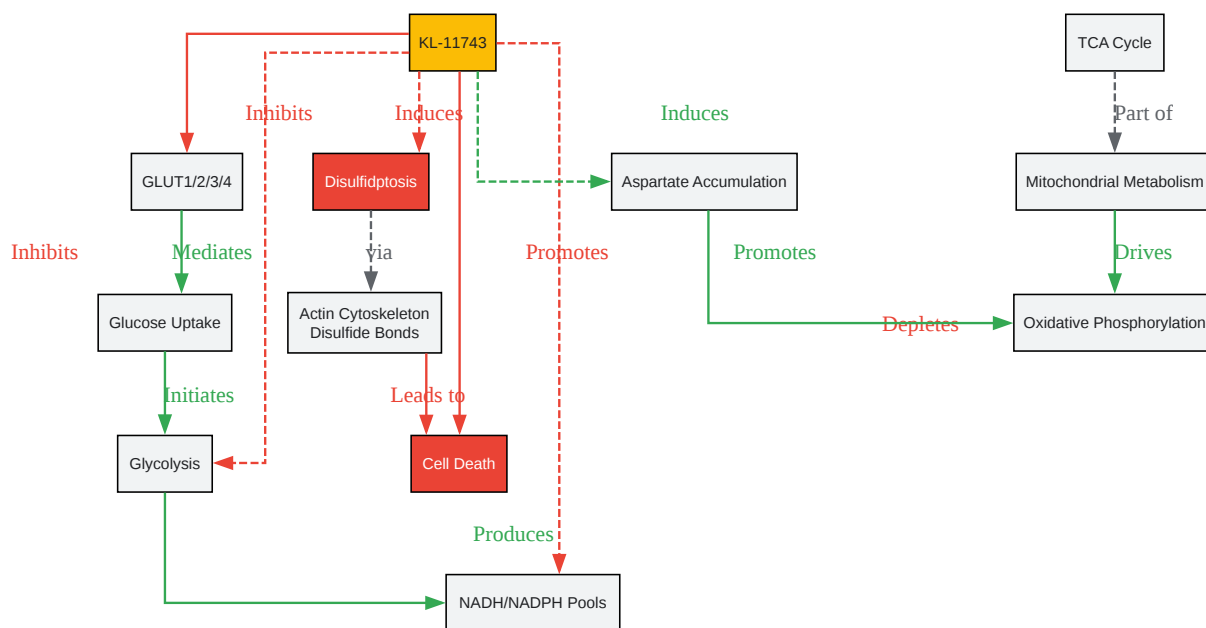
Metabolic Reprogramming and Energetic Stress

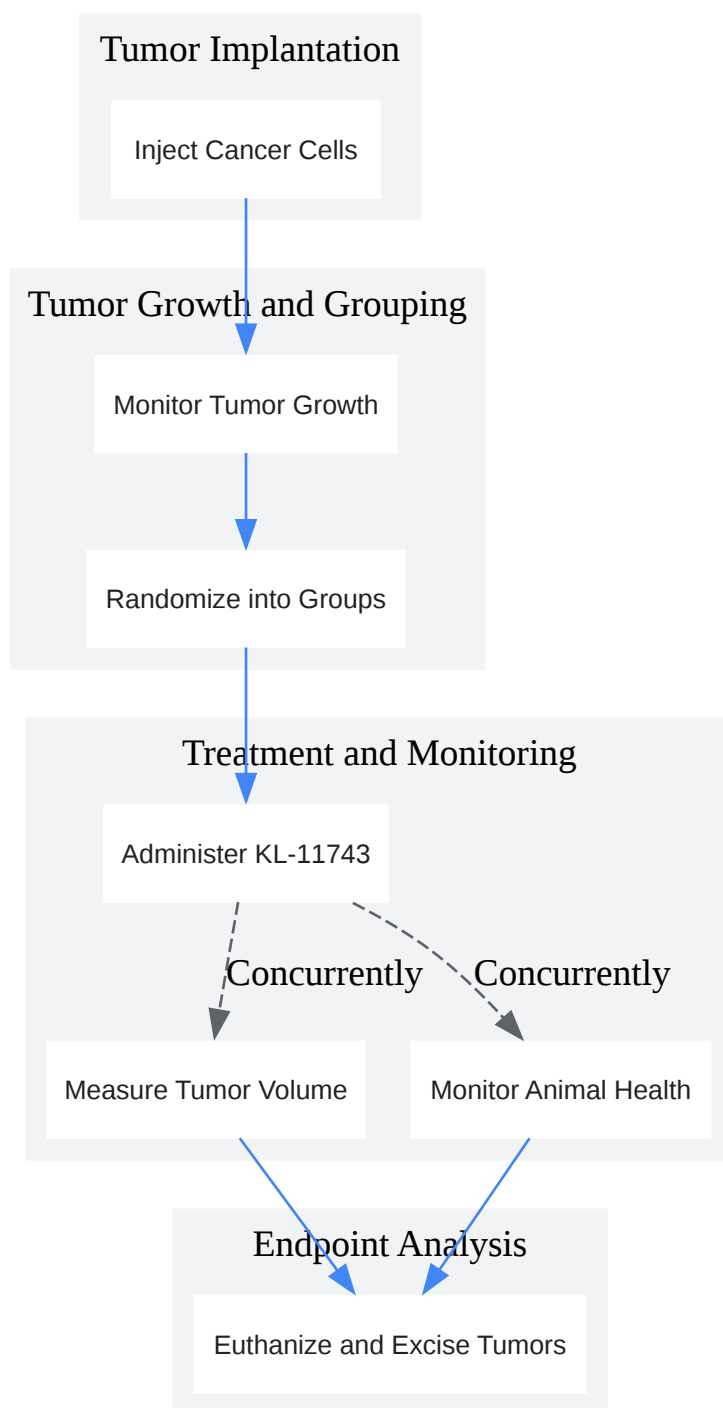
Inhibition of glucose transport by **KL-11743** leads to a rapid depletion of intracellular glucose and its downstream metabolites. This results in:

- **Collapse of NADH and NADPH Pools:** The reduction in glycolysis and the pentose phosphate pathway leads to a significant decrease in the levels of NADH and NADPH, critical cofactors for cellular redox balance and biosynthetic processes.[\[4\]](#)
- **Increased Aspartate Accumulation:** Cells compensate for the loss of glycolytic intermediates by increasing their reliance on other metabolic pathways. A notable effect is the striking accumulation of aspartate, indicating a shift towards mitochondrial oxidative phosphorylation.[\[4\]](#)
- **Induction of Energetic Stress:** The disruption of glycolysis, a primary source of ATP, leads to energetic stress within the cell.

Signaling Pathways and Cellular Processes Affected

The metabolic crisis induced by **KL-11743** activates and inhibits several key signaling pathways and cellular processes.





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